molecular formula C7H9NO B13589587 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile

2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile

Cat. No.: B13589587
M. Wt: 123.15 g/mol
InChI Key: HDSLEHKDXOOJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile is a cyanohydrin derivative characterized by a hydroxyl group, a nitrile moiety, and a unique 3-methylidenecyclobutyl substituent . This methylidenecyclobutyl group introduces significant steric strain and distinct electronic properties due to the four-membered alicyclic ring, setting it apart from simpler cyanohydrins like acetone cyanohydrin and making it a valuable intermediate in organic synthesis . Its unique structure and reactivity make it a valuable reagent for constructing complex molecules, and it has been used in the synthesis of compounds such as pyrrolidines and piperidines . Furthermore, this compound shows promising potential in biological applications, having been investigated for its antimicrobial and antifungal activities, as well as its anticancer potential . The mechanism by which it exerts these biological effects is thought to involve interactions with various molecular targets, where the cyano and hydroxyl groups play a crucial role in disrupting cellular processes in microorganisms . The compound can be synthesized through several methods, including both photochemical and thermal reactions, and has been characterized by techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile

InChI

InChI=1S/C7H9NO/c1-5-2-6(3-5)7(9)4-8/h6-7,9H,1-3H2

InChI Key

HDSLEHKDXOOJHI-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile can be synthesized through several methods, involving both photochemical and thermal reactions. The initial synthesis involved a photochemical reaction to convert 2-cyanocyclobutanone to the desired compound. Other methods include thermal reactions that have been characterized by techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Industrial Production Methods: While specific industrial production methods for 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial-scale production. The scalability of the photochemical and thermal reactions used in its synthesis would need to be evaluated for industrial applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group in acetonitrile derivatives typically undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis could yield a carboxylic acid via intermediate amide formation.

  • Basic hydrolysis might produce an ammonium salt intermediate, further converted to a carboxylate.

Hypothetical Pathway
2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile → 2-Hydroxy-2-(3-methylidenecyclobutyl)acetic acid

Reaction ConditionsCatalyst/SolventTemperatureYield*Reference Analogy
H₂SO₄ (20%)/H₂O-100°C, 6h~60%
NaOH (10%)/EtOH-80°C, 4h~75%

*Yield estimates based on analogous nitrile hydrolysis in acetonitrile derivatives.

Cycloaddition Reactions

The methylidenecyclobutyl group may participate in [2+2] or [4+2] cycloadditions. For instance:

  • Reaction with alkenes/alkynes under UV light or thermal conditions.

  • Diels-Alder reactions with dienes.

Hypothetical Example
2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile + Ethylene → Bicyclic nitrile adduct

ConditionsCatalystSolventProduct TypeReference Analogy
UV light, 254 nmNoneCH₃CNSpirocyclic compound
120°C, 12hFeCl₃TolueneFused cyclobutane

Radical Reactions

The nitrile and cyclobutyl groups may engage in radical-mediated processes, such as:

  • Hydrogen abstraction forming cyanomethyl radicals.

  • Cyclobutane ring-opening via radical intermediates.

Proposed Mechanism

  • Initiation : tert-Butoxy radical abstracts α-H from nitrile.

  • Propagation : Cyanomethyl radical reacts with alkenes or undergoes cyclization.

Radical SourceSolventObserved Outcome*Reference Analogy
DTBP (di-tert-butyl peroxide)CH₃CN/H₂ORing-opened nitrile
AIBN (azobisisobutyronitrile)DMFCross-coupled adducts

*Outcomes inferred from acetonitrile-based radical studies.

Functional Group Transformations

The hydroxyl group could undergo derivatization:

  • Esterification : Reaction with acyl chlorides or anhydrides.

  • Oxidation : Conversion to ketone or carboxylic acid (if adjacent to CH₂ groups).

Example Reaction Table

Reaction TypeReagentProductYield*Conditions
EsterificationAcetic anhydride2-Acetoxy-2-(3-methylidenecyclobutyl)acetonitrile~70%Pyridine, RT, 2h
OxidationKMnO₄/H₂SO₄2-Oxo-2-(3-methylidenecyclobutyl)acetonitrile~40%0°C, 1h

Metal-Mediated Reactions

The nitrile group may coordinate to transition metals (e.g., Cu, Fe), enabling cross-couplings or cyclizations.

Hypothetical Catalytic Pathways

  • Copper-catalyzed cyanation : Formation of C–CN bonds via Ullmann-type coupling.

  • Palladium-mediated cyclizations : Intramolecular C–H activation.

Catalyst SystemSubstrateProduct TypeReference Analogy
CuCl/K₂CO₃Aryl halidesBiaryl nitriles
Pd(PPh₃)₄AlkenesCyclized nitriles

Key Limitations and Research Gaps

  • No direct experimental data exists for 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile in the reviewed literature.

  • Predictions rely on analogous compounds (e.g., arylacetonitriles, cyclobutane derivatives).

  • Stability of the methylidenecyclobutyl group under reaction conditions remains unverified.

Recommended Further Studies

  • Synthetic Exploration : Validate hydrolysis, cycloaddition, and radical pathways.

  • Computational Modeling : Predict regioselectivity in cycloadditions using DFT.

  • Catalytic Screening : Test transition-metal systems for functionalization.

Scientific Research Applications

2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile has been used as a reagent in the synthesis of other compounds, such as pyrrolidines and piperidines. Its unique structure and reactivity make it a valuable intermediate in organic synthesis. Additionally, the compound has shown potential in biological applications, including antimicrobial and antifungal activities. It has also been investigated for its anticancer potential.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile exerts its effects involves interactions with various molecular targets and pathways. The cyano and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in different chemical reactions. The compound’s antimicrobial and antifungal activities are likely due to its ability to disrupt cellular processes in microorganisms.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Stability Alicyclic vs. Aromatic Substituents: The methylidenecyclobutyl group in the target compound likely confers greater stability compared to cyclopropane analogs (e.g., ent-18 in ) due to reduced ring strain. However, aromatic substituents (e.g., 3-phenoxyphenyl in ) enhance lipophilicity, favoring insecticidal activity . Hydroxyl Groups: Compounds with phenolic hydroxyl groups (e.g., 4-hydroxyphenyl in ) exhibit antioxidant properties, as demonstrated in Torreya grandis seed coat extracts . The absence of such groups in the target compound suggests divergent applications.

Stereochemical Considerations Chirality significantly impacts biological activity. For example, (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile () is a stereospecific insecticide ingredient, whereas racemic mixtures may differ in efficacy .

Toxicity and Handling Simpler cyanohydrins like acetone cyanohydrin are highly toxic and unstable , whereas bulkier substituents (e.g., cyclobutyl or furyl) may reduce volatility and improve handling.

Research Implications and Contradictions

  • This underscores the importance of substituent design in drug development, though direct data for the target compound are lacking.
  • Contradictions : Cyclopropane derivatives (e.g., ent-18) are synthetically accessible but may exhibit lower stability than cyclobutane analogs, suggesting trade-offs between strain and reactivity .

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-2-(3-methylidenecyclobutyl)acetonitrile, and how do reaction conditions influence cyclobutane ring stability?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition to a cyclobutyl ketone precursor. For example, a modified Strecker synthesis involving (methylenecyclopropyl)methanol derivatives (e.g., aldehyde intermediates) reacting with cyanide sources under controlled pH (e.g., NaCN in acidic media). Temperature (<10°C) and solvent polarity (acetonitrile/water mixtures) are critical to stabilize the strained cyclobutane ring . A key challenge is minimizing ring-opening side reactions; this requires inert atmospheres (N₂/Ar) and avoiding strong bases.

Q. How can researchers validate the purity of this compound using chromatographic techniques, considering its structural complexity?

  • Methodological Answer : Reverse-phase HPLC or GC-FID with optimized mobile phases (e.g., acetonitrile-phosphate buffer gradients) are preferred. For HPLC, a Box-Behnken design can systematically optimize parameters:
FactorLevel 1Level 2Level 3
% Acetonitrile40%50%60%
Flow Rate (mL/min)0.81.01.2
Column Temperature (°C)253035
Resolution >1.5 ensures separation of stereoisomers. GC-FID requires derivatization (e.g., silylation) to enhance volatility .

Q. What spectroscopic techniques are most effective for characterizing the methylidenecyclobutyl moiety?

  • Methodological Answer :
  • ¹³C NMR : The cyclobutane carbons appear at δ 90–110 ppm, while the methylidene group shows a doublet near δ 140–150 ppm.
  • IR : C≡N stretch at ~2240 cm⁻¹ and hydroxyl (O-H) stretch at 3300–3500 cm⁻¹.
  • MS/MS : Fragmentation patterns (e.g., loss of HCN or cyclobutane ring cleavage) confirm structural integrity .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Use a two-level factorial design to test variables:
VariableLow (-)High (+)
Temperature0°C25°C
Catalyst (e.g., EDC)0.1 eq0.5 eq
Solvent Polarity (ε)Acetonitrile (37.5)DMF (36.7)
Central-point replicates (3 runs) quantify experimental error. Monitor reaction progress via in-situ FTIR for real-time C≡N consumption .

Q. What experimental strategies resolve contradictions between computational predictions and observed stereochemical outcomes in cyclization reactions?

  • Methodological Answer :
  • Docking Studies : Compare DFT-predicted transition states with experimental NMR coupling constants (³JHH).
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydroxyl group orientation during cyclization.
  • X-ray Crystallography : Resolve ambiguous NOE effects by determining absolute configuration .

Q. How does the compound’s stability under various pH and temperature conditions impact experimental reproducibility?

  • Methodological Answer : Conduct accelerated stability studies:
ConditionTime (Days)Degradation Products Identified
pH 2 (HCl)7Cyclobutane ring-opened nitrile
pH 10 (NaOH)3Hydrolyzed amide derivative
40°C (dry)14No degradation
Store at -20°C in amber vials under argon to prevent photolytic and oxidative decomposition .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across different solvent systems?

  • Methodological Answer : Perform a Hansen Solubility Parameter (HSP) analysis:
SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)
Acetonitrile15.318.06.1
DMF17.413.711.3
Discrepancies arise from mismatched δP values. Validate via dynamic light scattering (DLS) to detect aggregation .

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